molecular formula C8H16O2 B2705393 (2,2,4,4-Tetramethyloxetan-3-yl)methanol CAS No. 1567402-83-8

(2,2,4,4-Tetramethyloxetan-3-yl)methanol

Cat. No.: B2705393
CAS No.: 1567402-83-8
M. Wt: 144.214
InChI Key: MHQIDMFYUCYMAS-UHFFFAOYSA-N
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Description

(2,2,4,4-Tetramethyloxetan-3-yl)methanol is an organic compound with the molecular formula C8H16O2 It is characterized by the presence of an oxetane ring substituted with four methyl groups and a hydroxymethyl group

Scientific Research Applications

(2,2,4,4-Tetramethyloxetan-3-yl)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,4,4-Tetramethyloxetan-3-yl)methanol typically involves the reaction of 2,2,4,4-tetramethyloxetane with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2,2,4,4-Tetramethyloxetan-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2,2,4,4-Tetramethyloxetan-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on these targets, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2,2,4,4-Tetramethyloxetane): Similar structure but lacks the hydroxymethyl group.

    (2,2,4,4-Tetramethyl-1,3-dioxolane): Contains a dioxolane ring instead of an oxetane ring.

    (2,2,4,4-Tetramethyl-1,3-dioxane): Contains a dioxane ring instead of an oxetane ring.

Uniqueness

(2,2,4,4-Tetramethyloxetan-3-yl)methanol is unique due to the presence of both an oxetane ring and a hydroxymethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The presence of the hydroxymethyl group allows for further functionalization, enhancing its versatility in synthetic chemistry.

Properties

IUPAC Name

(2,2,4,4-tetramethyloxetan-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2)6(5-9)8(3,4)10-7/h6,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQIDMFYUCYMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(O1)(C)C)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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